Compound Description: Tamsulosin Hydrochloride, an alpha-blocker, is primarily used to alleviate symptoms associated with benign prostatic hyperplasia (BPH) [, , , , , , , , , ]. Its mechanism of action involves selectively and competitively blocking postsynaptic α1A-adrenergic receptors, particularly those found in the bladder []. This selectivity for α1A-adrenergic receptors over α1B-adrenergic receptors in vascular smooth muscles makes Tamsulosin Hydrochloride a preferred treatment option for BPH as it minimizes the impact on blood pressure [].
Finasteride
Compound Description: Finasteride, a 5α-reductase inhibitor, acts as an antiandrogen and is commonly used in the treatment of benign prostatic hyperplasia (BPH) [, ]. It is often prescribed in combination with Tamsulosin Hydrochloride for enhanced therapeutic effects in managing BPH symptoms [, ].
Chlormadinone Acetate
Compound Description: Chlormadinone Acetate functions as an anti-androgenic agent [, ]. It has been investigated as a combination therapy with Tamsulosin Hydrochloride in cases where Tamsulosin Hydrochloride alone does not provide sufficient symptom relief in BPH patients [, ].
Naftopidil
Compound Description: Naftopidil is an alpha-1d receptor blocker used in the treatment of BPH [, ]. It presents an alternative treatment option for BPH patients who exhibit a predominance of alpha-1d receptors in the prostate and may not respond optimally to alpha-1a selective blockers like Tamsulosin Hydrochloride [, ].
Silodosin
Compound Description: Silodosin, another alpha-blocker, selectively targets α1A-adrenergic receptors, primarily for the treatment of BPH [, ].
Compound Description: Dihydrexidine is a selective dopamine D1-receptor agonist []. Studies have demonstrated its ability to fully substitute for the discriminative stimulus effects of SKF 38393, a partial D1 agonist, in rats []. This finding suggests that Dihydrexidine can activate D1 receptors and induce similar behavioral effects as other D1 agonists.
Compound Description: ABT-431 is a diacetyl prodrug derivative of A-86929, a selective dopamine D1 receptor full agonist []. In behavioral studies, ABT-431 exhibited higher potency than SKF 38393 and other D1 agonists in substituting for the discriminative stimulus effects of SKF 38393 in rats [].
Compound Description: Dinapsoline, another full agonist of dopamine D1 receptors, has been shown to effectively substitute for the discriminative stimulus effects of SKF 38393 in rats []. This characteristic places Dinapsoline alongside other D1 agonists in its ability to activate D1 receptors and elicit specific behavioral responses.
Compound Description: SKF 38393 acts as a selective dopamine D1 receptor partial agonist []. In behavioral pharmacology studies, it is frequently used as a discriminative stimulus to investigate the effects of other D1 agonists and antagonists [].
Compound Description: PD 128,907 functions as a D3/D2-receptor agonist and is often used in research to investigate the role of these dopamine receptor subtypes in various physiological and behavioral processes [].
Compound Description: d2-Procarbazine is a deuterated analog of Procarbazine, an antitumor agent with genotoxic properties []. In studies comparing the genotoxicity of Procarbazine and its deuterated analogs, d2-Procarbazine exhibited significantly lower genotoxicity in rats compared to Procarbazine and d3-Procarbazine []. This reduced genotoxicity suggests that the specific position of deuterium substitution in Procarbazine can influence its metabolic activation and subsequent DNA-damaging effects.
Compound Description: d3-Procarbazine, another deuterated analog of Procarbazine, has also been investigated for its genotoxic potential []. Unlike d2-Procarbazine, d3-Procarbazine exhibited comparable genotoxicity to Procarbazine in rats, indicating that deuterium substitution at specific positions does not always lead to reduced genotoxicity [].
Compound Description: Z-350 is a novel compound exhibiting dual action: as an α1-adrenoceptor antagonist and a steroid 5α-reductase inhibitor [, ]. This dual functionality makes it a promising candidate for treating BPH by addressing both bladder outlet obstruction and prostate size reduction [, ].
Overview
(S)-Tamsulosin-d3 Hydrochloride is a deuterated form of Tamsulosin, an alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia. The compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity. Tamsulosin acts selectively on the alpha-1A and alpha-1B adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.
Source
Tamsulosin was first introduced in the 1990s and has since been widely studied for its therapeutic applications. The deuterated form, (S)-Tamsulosin-d3 Hydrochloride, is synthesized for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Classification
Type: Small molecule
Chemical Class: Alpha-1 adrenergic receptor antagonist
Therapeutic Use: Treatment of benign prostatic hyperplasia
Synthesis Analysis
The synthesis of (S)-Tamsulosin-d3 Hydrochloride involves several steps, starting from the appropriate precursors. The methods typically include:
Condensation Reaction: The synthesis begins with the condensation of a benzene sulfonamide derivative with an appropriate bromo-ether under acidic conditions to form an intermediate.
Hydrogenation: This intermediate undergoes hydrogenation in the presence of a catalyst to yield the Tamsulosin base.
Salt Formation: The final step involves reacting the Tamsulosin base with hydrochloric acid to form (S)-Tamsulosin-d3 Hydrochloride.
Molecular Structure Analysis
(S)-Tamsulosin-d3 Hydrochloride has a complex molecular structure characterized by:
Molecular Formula: C20H28D3N2O5S
Molecular Weight: Approximately 411.54 g/mol
Structural Features:
Two chiral centers
A sulfonamide group
An ethoxyphenoxy side chain
The stereochemistry is crucial for its biological activity, with the (S) enantiomer being responsible for its therapeutic effects.
Chemical Reactions Analysis
The primary chemical reactions involved in the synthesis of (S)-Tamsulosin-d3 Hydrochloride include:
Condensation Reaction:
Benzene Sulfonamide+Bromo Ether→Intermediate
Hydrogenation:
Intermediate+H2Catalyst S Tamsulosin Base
Salt Formation:
S Tamsulosin Base+HCl→ S Tamsulosin d3 Hydrochloride
Each reaction step must be carefully controlled to ensure high yield and purity of the final product.
Mechanism of Action
(S)-Tamsulosin-d3 Hydrochloride exerts its effects primarily through selective antagonism of alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. The mechanism can be summarized as follows:
Receptor Binding: The compound binds to alpha-1A and alpha-1B receptors.
Smooth Muscle Relaxation: This binding inhibits receptor activation, leading to relaxation of smooth muscle fibers.
Improved Urinary Flow: As a result, there is an increase in urinary flow rate and a reduction in symptoms associated with benign prostatic hyperplasia.
Pharmacokinetic studies indicate that (S)-Tamsulosin-d3 Hydrochloride has similar absorption characteristics to its non-deuterated counterpart, with enhanced metabolic stability due to deuteration.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to off-white crystalline powder
Solubility: Soluble in water and organic solvents such as ethanol and methanol
Melting Point: Typically ranges around 160°C to 170°C
Chemical Properties
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, which can exceed 99% for pharmaceutical-grade compounds.
Applications
(S)-Tamsulosin-d3 Hydrochloride is primarily utilized in scientific research, particularly for:
Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.
Metabolic Profiling: Investigating metabolic pathways using deuterated compounds to trace metabolic fates without interfering with endogenous substances.
Drug Interaction Studies: Evaluating how (S)-Tamsulosin interacts with other medications or substances within biological systems.
5-[(2S)-2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; (+)-LY 253352-d3; (+)-YM 617-d3; S-(+)-YM 12617-d3; YM 12617-2-d3;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain. Binding of Ins(1,4,5)P3 to the receptor results in opening of the calcium channels and an increase in intracellular calcium.